AZ683

CSF1R Binding Affinity Kinase Inhibition

AZ683 is a highly selective CSF1R inhibitor (Ki=8 nM, IC50=6 nM) with >250-fold selectivity over 95 kinases, ideal for studies on tumor-associated macrophages (TAMs) in breast cancer models. Its well-characterized cardiovascular liabilities (L-type Ca and NaV1.5 channel inhibition) make it a critical benchmark for safety screening in next-gen compounds. This orally bioavailable molecule also serves as the precursor for the [11C]AZ683 PET radiotracer, enabling peripheral CSF1R imaging. Choose AZ683 for reproducible, validated results in immuno-oncology and kinase selectivity profiling.

Molecular Formula C23H25F2N5O2
Molecular Weight 441.5 g/mol
Cat. No. B15580366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ683
Molecular FormulaC23H25F2N5O2
Molecular Weight441.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H25F2N5O2/c1-3-32-21-12-19-15(11-20(21)30-8-6-29(2)7-9-30)22(16(13-27-19)23(26)31)28-18-5-4-14(24)10-17(18)25/h4-5,10-13H,3,6-9H2,1-2H3,(H2,26,31)(H,27,28)
InChIKeyIBHNEKVLDKCEQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZ683: A High-Affinity, Selective CSF1R Inhibitor for Oncological and Neuroinflammatory Research


AZ683 is a potent and selective 3-amido-4-anilinoquinoline inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R, also known as c-FMS) [1]. It exhibits high binding affinity with a Ki of 8 nM and an IC50 of 6 nM for CSF1R [1]. The compound demonstrates >250-fold selectivity over 95 other kinases in vitro [2], and is orally bioavailable . In preclinical models, AZ683 reduces tumor-associated macrophages (TAMs) and inhibits breast cancer xenograft growth [3]. However, its development has been limited by identified cardiovascular liabilities linked to off-target ion channel activity [4].

Why a Generic CSF1R Inhibitor Cannot Replace AZ683 in Precision Research


In the class of CSF1R inhibitors, direct substitution is not feasible due to substantial differences in selectivity profiles, off-target liabilities, and pharmacokinetic properties [1]. While AZ683 offers high affinity and broad kinase selectivity, it is specifically distinguished by its unique combination of oral bioavailability and a well-characterized cardiovascular liability that has directly informed the design of next-generation compounds like AZD7507 [2]. Furthermore, its validated use as a PET radiotracer provides a functional dimension that most research-grade CSF1R inhibitors lack [3]. Selecting a different inhibitor without accounting for these specific, quantified properties can compromise experimental reproducibility and confound data interpretation.

Quantitative Differentiation of AZ683 vs. Key CSF1R Inhibitor Analogs


CSF1R Binding Affinity: AZ683 vs. BLZ945 and PLX3397

AZ683 demonstrates a high binding affinity for CSF1R (Ki = 8 nM, IC50 = 6 nM) [1]. This is a lower IC50 value compared to the widely used CSF1R inhibitor PLX3397 (IC50 = 133.6 nM in a luminescent assay) [2] and a lower Ki value compared to BLZ945 (Kd = 15.7 nM by thermophoresis) [3]. This indicates a more potent interaction with the target receptor.

CSF1R Binding Affinity Kinase Inhibition

Kinase Selectivity Profile: AZ683 vs. AZD7507

AZ683 displays >250-fold selectivity for CSF1R over 95 other kinases in vitro [1]. This broad selectivity profile is a key feature. However, this specific compound is also known for its cardiovascular liabilities due to off-target ion channel activity, a property that its successor, AZD7507, was specifically designed to mitigate [2]. While AZD7507 retains similar potency, its selectivity profile is reported as having 'negligible activity against other kinases tested' [3]. This makes AZ683 a valuable tool for studying the consequences of its specific off-target profile, whereas AZD7507 is preferred for studies requiring a cleaner secondary pharmacology.

Kinase Selectivity Off-Target Effects CSF1R

In Vivo TAM Reduction: AZ683 vs. Anti-CSF1R Antibody (Class-Level Inference)

AZ683, a small molecule inhibitor, demonstrates in vivo efficacy by reducing F4/80 positive tumor-associated macrophages (TAMs) in MDA-MB-231 and MCF7 breast cancer xenograft models, which is associated with inhibition of tumor growth [1]. This provides a distinct modality compared to antibody-based CSF1R blockade. For example, the anti-CSF1R antibody RG7155 also showed striking reductions of CSF-1R(+)CD163(+) macrophages in patient tumors [2]. While direct quantitative comparison of TAM reduction is not available across studies, the small molecule approach offers advantages in oral bioavailability and CNS penetration (though brain uptake for AZ683 is low) [3], whereas antibodies may provide a different pharmacokinetic and safety profile.

Tumor-Associated Macrophages In Vivo Efficacy Breast Cancer

Functional Utility: AZ683 as a PET Radiotracer vs. Non-Radiolabeled Inhibitors

AZ683 has been successfully radiolabeled to produce [11C]AZ683, a positron emission tomography (PET) radiotracer for CSF1R [1]. This enables non-invasive in vivo imaging of CSF1R expression, a capability that standard small molecule inhibitors like PLX3397 or BLZ945 do not possess [2]. In initial preclinical PET experiments, [11C]AZ683 was synthesized with >99% radiochemical purity and high molar activity [3]. Preliminary imaging in rodents and nonhuman primates revealed low brain uptake, suggesting it is more suitable for peripheral imaging of inflammation [3].

PET Imaging CSF1R Radiopharmaceutical

Cardiovascular Liability: AZ683's Known Off-Target Profile vs. AZD7507

AZ683 exhibits off-target activity against ion channels, specifically inhibiting canine cardiac myocyte L-type Ca channel currents with an IC50 of 3.5 µM, and human cardiac NaV1.5 channels with an IC50 of 14 µM . These off-target activities are directly linked to its observed cardiovascular liabilities [1]. In contrast, the structurally related compound AZD7507 was specifically designed to mitigate this toxicity, and in telemetry studies in dogs, showed no cardiovascular toxicity [2]. This defined toxicity profile makes AZ683 a useful tool for studying cardiovascular side effects of CSF1R inhibition, but precludes its use in studies where a clean cardiovascular profile is required.

Cardiovascular Toxicity Ion Channel Off-Target Activity

Optimal Research Applications for AZ683 Based on Validated Evidence


Oncology: Preclinical Depletion of Tumor-Associated Macrophages (TAMs)

AZ683 is specifically validated for reducing F4/80 positive TAMs in breast cancer xenograft models (MDA-MB-231 and MCF7), leading to tumor growth inhibition [1]. It is the ideal small-molecule tool for studies investigating the role of CSF1R-dependent TAMs in tumor progression, angiogenesis, and metastasis.

Mechanistic Studies: Investigating CSF1R Inhibitor-Related Cardiovascular Toxicity

Due to its well-characterized off-target inhibition of canine L-type Ca channels (IC50 = 3.5 µM) and human NaV1.5 channels (IC50 = 14 µM), AZ683 is a valuable positive control or comparator in studies designed to screen for, or mitigate, cardiovascular liabilities in novel CSF1R inhibitors . It serves as a benchmark for understanding structure-toxicity relationships.

Imaging: In Vivo Quantification of Peripheral CSF1R Expression via PET

As the precursor for the PET radiotracer [11C]AZ683, this compound enables non-invasive imaging of CSF1R expression [2]. While not ideal for neuroimaging due to low brain uptake, it is well-suited for quantifying inflammation in peripheral tissues, such as in models of arthritis or inflammatory bowel disease.

Comparative Selectivity Profiling: Benchmarking Novel CSF1R Inhibitors

With a defined >250-fold selectivity over 95 kinases, AZ683 provides a well-characterized selectivity benchmark for evaluating new chemical entities [3]. It can be used as a reference compound in kinase selectivity panels to contextualize the off-target profile of novel CSF1R-targeting molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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